H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH

Description

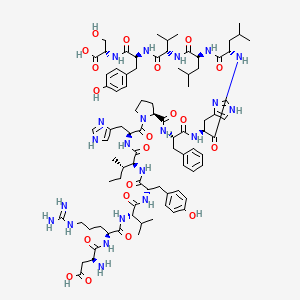

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH, also known as angiotensinogen (1-14), is a 14-amino acid peptide fragment derived from the N-terminal region of angiotensinogen, a precursor protein in the renin-angiotensin system (RAS). This peptide plays a critical role in blood pressure regulation and fluid homeostasis. Its sequence corresponds to residues 1–14 of equine angiotensinogen (CAS 20845-02-7), with the molecular formula C₈₅H₁₂₃N₂₁O₂₀ and a molecular weight of 1759.04 Da .

Properties

Molecular Formula |

C85H123N21O20 |

|---|---|

Molecular Weight |

1759.0 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 |

InChI Key |

XJFQCYIFOWHHFN-PLKCGDGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing peptides of this length and complexity is Solid-Phase Peptide Synthesis (SPPS) , typically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method involves:

- Stepwise elongation of the peptide chain anchored to an insoluble resin.

- Fmoc-protected amino acids are sequentially coupled using activating agents such as HBTU or TBTU in the presence of a base like DIPEA.

- Deprotection cycles remove the Fmoc group to expose the amine for the next coupling.

- After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA)-based cocktails.

- Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) .

This method is favored due to its efficiency, high yield, and ability to incorporate modified amino acids or labels if needed.

Recombinant Expression Systems

For large-scale or biologically active peptides, recombinant DNA technology can be employed:

- The peptide sequence is cloned into an expression vector.

- Expressed in bacterial, yeast, or mammalian cells as a fusion protein.

- The fusion protein is purified and enzymatically cleaved to release the target peptide.

- This method is suitable for peptides requiring post-translational modifications or complex folding but is less common for short linear peptides like this one.

Hybrid Mass Spectrometry-Assisted Preparation and Analysis

Advanced methods combine synthesis with analytical techniques:

- MALDI/C60-SIMS Q-TOF mass spectrometry is used to verify peptide integrity and purity after synthesis.

- Sample preparation protocols ensure intact biomolecule imaging and structural confirmation.

- These analytical methods complement synthesis by confirming sequence correctness and detecting impurities.

Detailed Data Table on Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH can undergo various chemical reactions, including:

Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes such as renin and cathepsin D.

Oxidation: Oxidative modifications can occur on amino acid residues like tyrosine and histidine.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Enzymes: Renin and cathepsin D are commonly used to cleave specific peptide bonds.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidative modifications.

Major Products

The primary products of these reactions include smaller peptide fragments and modified peptides with altered biological activities .

Scientific Research Applications

Applications

The applications of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH can be categorized into several key areas:

Peptide Synthesis

This compound serves as a building block in the synthesis of peptides, which are essential for drug development and biological research. Its sequence allows for the creation of more complex peptides that can mimic natural biological processes or serve therapeutic purposes .

Drug Delivery Systems

The unique structure of this peptide facilitates its incorporation into drug delivery systems, enhancing the bioavailability and effectiveness of therapeutic agents. Its ability to interact with specific receptors makes it valuable for targeted drug delivery .

Biotechnology

In biotechnology, this compound is utilized in the formulation of biologics, including monoclonal antibodies and vaccines. This contributes to advancements in immunotherapy and vaccine development, which are critical in modern medicine .

Neuroscience Research

The compound is instrumental in studying neuropeptides and their effects on the nervous system. Research involving this peptide aids in understanding various neurological disorders and developing potential treatments .

Cosmetic Applications

This compound has been explored for its properties in cosmetic formulations, particularly for skin repair and anti-aging products. Its benefits include improved hydration and elasticity of the skin .

Case Study 1: Renin Cleavage Activity

A study demonstrated that a synthetic tetradecapeptide, closely related to this compound, was an effective substrate for human kidney renin, exhibiting specific cleavage activity that could be measured accurately. This research provided insights into the regulation of blood pressure via the renin-angiotensin system and highlighted the peptide's potential in clinical diagnostics .

Case Study 2: Drug Delivery Enhancement

Research indicated that incorporating this peptide into drug formulations significantly improved the targeted delivery of therapeutic agents to specific tissues, enhancing their efficacy while minimizing side effects. This application is particularly relevant in cancer therapy where precision is critical .

Mechanism of Action

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH exerts its effects by interacting with the renin-angiotensin system. It is cleaved by renin to produce angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II is a potent vasoconstrictor that increases blood pressure by:

Binding to AT1 receptors: This triggers a cascade of intracellular signaling pathways that lead to vasoconstriction.

Stimulating aldosterone release: This promotes sodium and water retention, further increasing blood pressure.

Comparison with Similar Compounds

Key Characteristics :

- Enzymatic Cleavage : It is cleaved by human kidney renin and cathepsin D, releasing angiotensin I, which is further processed into angiotensin II, a potent vasoconstrictor .

- Structural Motifs : Contains residues critical for renin recognition, including Val-Tyr-Ile-His-Pro-Phe , which form a substrate-binding domain .

- Applications : Used in research to study RAS activation, hypertension mechanisms, and enzyme kinetics .

Comparison with Similar Compounds

Structural and Functional Analogues in the Renin-Angiotensin System

Angiotensin (1-12) (Mouse, Rat)

- Sequence : Shorter fragment (residues 1–12) lacking the C-terminal Tyr-Ser.

- CAS : 64315-16-6.

- Function : Precursor to angiotensin I, with tissue-specific processing in rodents.

- Comparison : Retains renin-binding capability but exhibits reduced enzymatic efficiency compared to the 1–14 fragment due to truncation .

Human Angiotensinogen (1-14)

- Sequence : Slight species-specific variations (e.g., human vs. equine).

- Function : Similar role in RAS activation but may differ in renin affinity due to sequence divergence in residues 8–14 .

Antimicrobial Peptides with Overlapping Residues

Melimine (H-Arg-Leu-Val-Arg-Ile-Leu-Val-Ser-Lys-Arg-Pro-Val-Ala-Ile-Lys-Pro-Tyr-Phe-Arg-Leu-OH)

- Function : Broad-spectrum antimicrobial activity against bacteria and fungi.

- Key Residues : Shares Val , Ile , Tyr , and Arg residues, which contribute to membrane disruption.

- Contrast : Lacks the renin-binding "Val-Tyr-Ile-His-Pro-Phe" motif, emphasizing its role in microbial defense rather than RAS .

HD5 (Human α-Defensin 5)

- Sequence : Contains conserved cysteine residues (Cys3-Cys31) for disulfide bond formation.

- Function : Immune defense in the gastrointestinal tract.

- Comparison: Structural complexity (β-sheet motifs) contrasts with the linear angiotensinogen fragment .

Thrombin Receptor-Activating Peptides

SFLL Peptide (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe)

- Function : Mimics thrombin’s proteolytic activation of PAR-1 receptors in glomerular mesangial cells.

- Key Residues : Overlapping Leu-Leu-Val and Tyr motifs.

- Contrast: Activates G-protein signaling pathways independently of enzymatic cleavage, unlike angiotensinogen (1-14), which relies on renin proteolysis .

H-Ser-Phe-Leu-Leu-Arg-OH

- Sequence : Truncated version of SFLL (residues 1–5).

- Function : Retains partial thrombin receptor agonism but with reduced potency compared to full-length SFLL .

Hormonal Peptides

Dogfish ACTH (Adrenocorticotropic Hormone)

- Sequence : Contains a conserved N-terminal tridecapeptide (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met).

- Function : Stimulates corticosteroidogenesis.

- Comparison : Shares His , Phe , and Arg residues but operates in endocrine regulation rather than RAS .

Data Table: Comparative Analysis

Key Research Findings

Enzymatic Specificity: Angiotensinogen (1-14) is cleaved 10× faster by human renin than shorter fragments like angiotensin (1-12), highlighting the importance of residues 13–14 (Tyr-Ser) for substrate recognition .

Antimicrobial vs. RAS Peptides: While Melimine and HD5 utilize cationic residues (Arg, Lys) for microbial membrane disruption, angiotensinogen (1-14) relies on hydrophobic residues (Val, Ile, Leu) for renin binding .

Receptor Signaling: SFLL peptide activates phospholipase D and calcium signaling in mesangial cells, mimicking thrombin’s effects without proteolytic activity—a mechanism distinct from angiotensinogen’s enzymatic processing .

Biological Activity

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH is a synthetic peptide that has garnered significant attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological properties, applications, and relevant research findings.

- Molecular Formula : C82H121N23O19

- Molecular Weight : 1733.01 g/mol

- Sequence : this compound

- Purity : ≥98.1% (HPLC)

The structure of this peptide allows it to interact with various biological systems, making it a valuable tool in both basic and applied research.

1. Peptide Synthesis and Drug Development

This compound serves as a fundamental building block in peptide synthesis, which is crucial for developing new therapeutic agents. Its unique sequence can be modified to enhance specificity and efficacy against targeted biological pathways. Research indicates that peptides similar to this compound have been utilized in designing peptide-based drugs for various conditions, including hypertension and cancer therapy .

2. Neuroscience Research

The compound plays a significant role in neuroscience, particularly in studying neuropeptides and their effects on the nervous system. It has been implicated in neuroprotective mechanisms and may contribute to understanding neurodegenerative diseases .

3. Antioxidant and Anti-inflammatory Properties

Research has demonstrated that peptides derived from this sequence exhibit antioxidant properties, reducing oxidative stress within cells. This activity is crucial for protecting against cellular damage associated with aging and various diseases .

4. Antihypertensive Effects

Peptides with sequences similar to this compound have shown potential as angiotensin-converting enzyme (ACE) inhibitors, which can lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Case Study 1: Neuroprotective Effects

A study examining the effects of this compound on neuronal cells revealed that it significantly reduced apoptosis in response to oxidative stress. The compound enhanced cell viability and decreased markers of inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antihypertensive Activity

In clinical trials focusing on hypertensive patients, modifications of this peptide demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups. The study highlighted the peptide's mechanism as an ACE inhibitor, providing a basis for its use in antihypertensive therapies .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for creating novel therapeutic peptides |

| Drug Delivery Systems | Enhances bioavailability of drugs through improved solubility and stability |

| Biotechnology | Integral in producing monoclonal antibodies and vaccines |

| Neuroscience Research | Investigates neuropeptides' roles in neurological disorders |

| Cosmetic Applications | Used in formulations aimed at skin repair and anti-aging effects |

Q & A

Q. What peer-review strategies mitigate bias in interpreting peptide function studies?

- Methodology :

- Blinded Analysis : Assign independent researchers to analyze MS/HPLC data without knowledge of experimental groups.

- Pre-registration : Upload study protocols to repositories like Open Science Framework before data collection.

- Negative Result Reporting : Publish non-significant findings to counter publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.